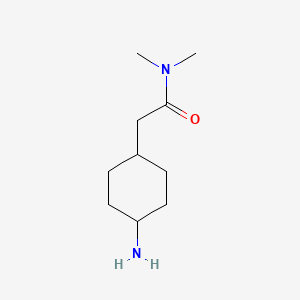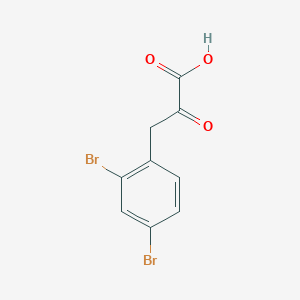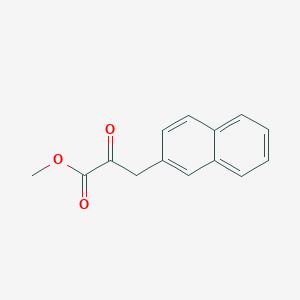
Methyl 3-(2-naphthyl)-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-naphthyl)-2-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a propanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-naphthyl)-2-oxopropanoate typically involves the esterification of 3-(2-naphthyl)-2-oxopropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
3-(2-naphthyl)-2-oxopropanoic acid+methanolacid catalystMethyl 3-(2-naphthyl)-2-oxopropanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing the need for corrosive liquid acids.
化学反応の分析
Types of Reactions
Methyl 3-(2-naphthyl)-2-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: 3-(2-naphthyl)-2-oxopropanoic acid or 2-naphthyl ketones.
Reduction: Methyl 3-(2-naphthyl)-2-hydroxypropanoate.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the naphthalene ring.
科学的研究の応用
Methyl 3-(2-naphthyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of Methyl 3-(2-naphthyl)-2-oxopropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The naphthalene ring can interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites.
類似化合物との比較
Methyl 3-(2-naphthyl)-2-oxopropanoate can be compared with other similar compounds, such as:
Methyl 2-naphthoate: Similar structure but lacks the oxo group on the propanoate chain.
Ethyl 3-(2-naphthyl)-2-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-(1-naphthyl)-2-oxopropanoate: Similar structure but with the naphthalene ring attached at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
特性
分子式 |
C14H12O3 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC名 |
methyl 3-naphthalen-2-yl-2-oxopropanoate |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)13(15)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9H2,1H3 |
InChIキー |
XVZZZRMGQHQDKR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=O)CC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
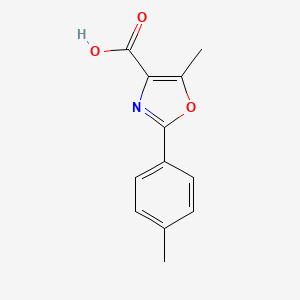
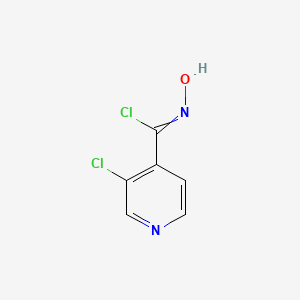
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
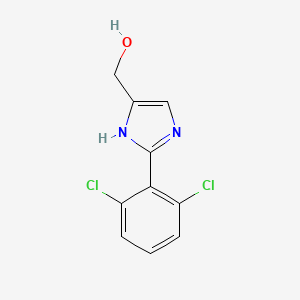
![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
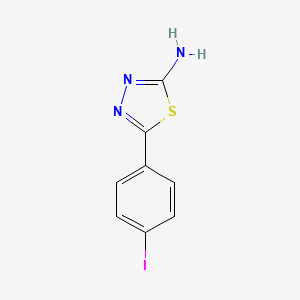

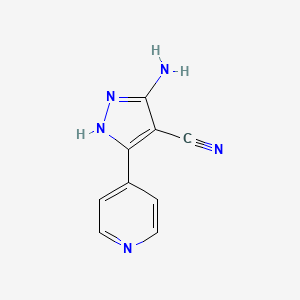
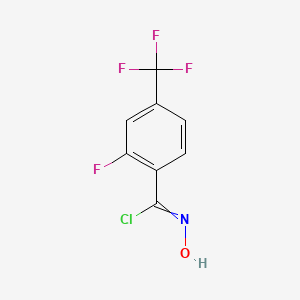
![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)
